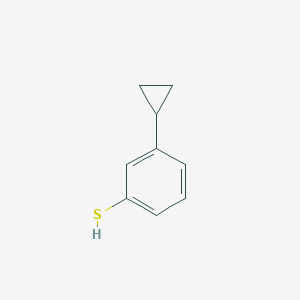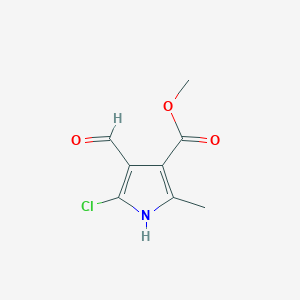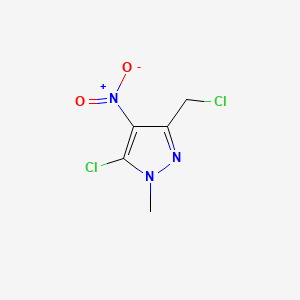
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 6-chloropyridine with a trifluoroethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the 6-chloropyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoroethanol group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroacetaldehyde.
Reduction: Formation of (1R)-1-(6-chloropyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties enhance the efficacy and stability of the final products.
Mecanismo De Acción
The mechanism of action of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol
- (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol
- (1R)-1-(6-fluoropyridin-3-yl)-2,2,2-trifluoroethanol
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The trifluoroethanol group also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5ClF3NO |
|---|---|
Peso molecular |
211.57 g/mol |
Nombre IUPAC |
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |
Clave InChI |
SPONQQBDNAPFFT-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=NC=C1[C@H](C(F)(F)F)O)Cl |
SMILES canónico |
C1=CC(=NC=C1C(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)

![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)


